

Physical and chemical properties of 3-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Fluorophenyl)pyrrolidine

Cat. No.: B044692

[Get Quote](#)

An In-Depth Technical Guide to 3-(3-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-(3-Fluorophenyl)pyrrolidine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its properties, offers insights into its synthesis and analysis, and explores its potential biological significance.

Core Physical and Chemical Properties

3-(3-Fluorophenyl)pyrrolidine (CAS No. 125067-75-6) is a substituted pyrrolidine with a fluorophenyl group at the 3-position. Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	3-(3-fluorophenyl)pyrrolidine
CAS Number	125067-75-6
Molecular Formula	C ₁₀ H ₁₂ FN
SMILES	C1C(C=CC(=C1)F)C2CCNC2
Appearance	White to beige crystals or crystalline powder

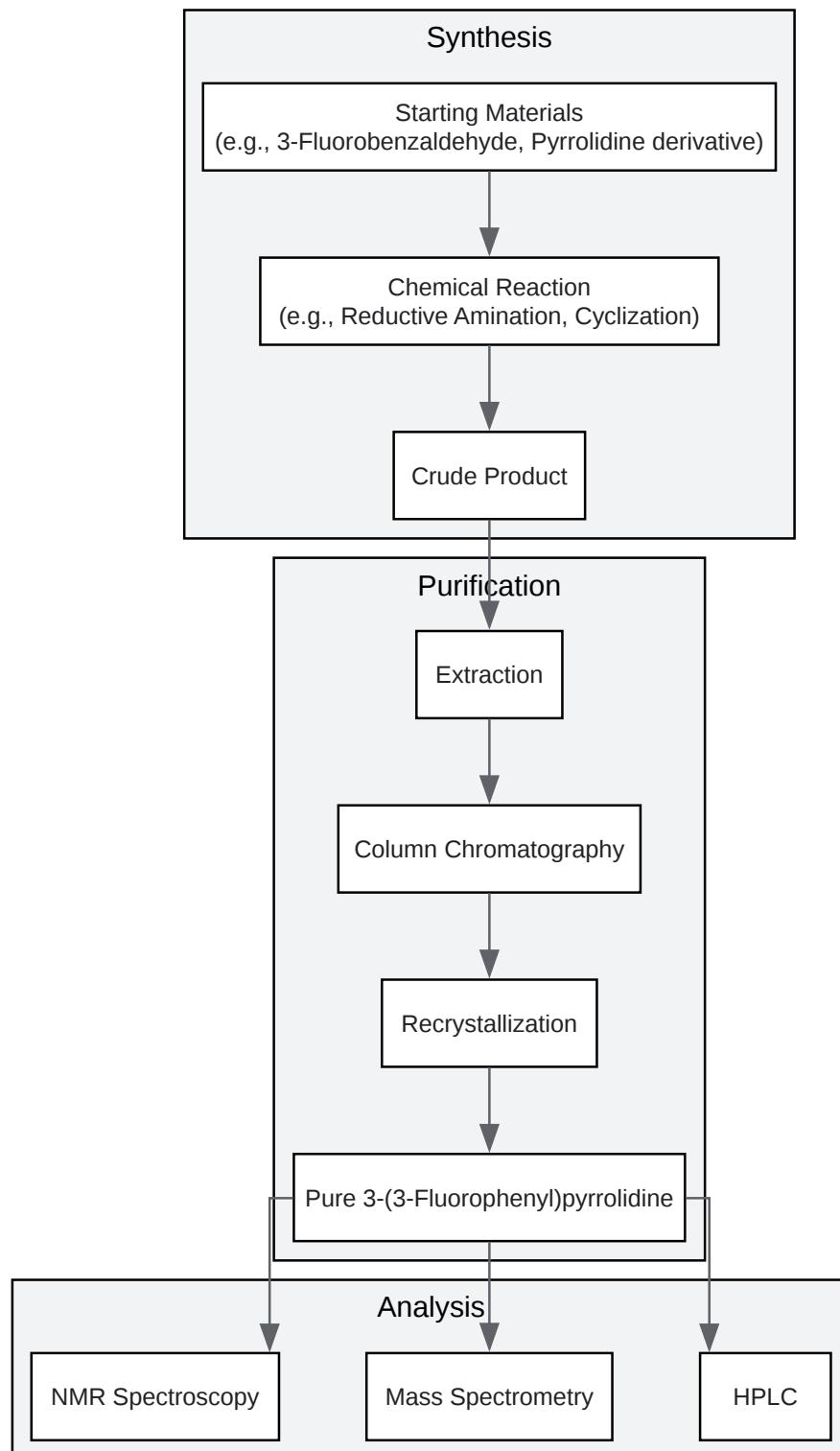
A summary of the known and predicted physicochemical properties of **3-(3-Fluorophenyl)pyrrolidine** is provided in Table 2. These parameters are crucial for its handling, formulation, and assessment of its drug-like properties.

Table 2: Physicochemical Properties of **3-(3-Fluorophenyl)pyrrolidine**

Property	Value	Source
Molecular Weight	165.21 g/mol	[1]
Boiling Point	238.5 ± 33.0 °C (Predicted)	[2]
Density	1.078 ± 0.06 g/cm ³ (Predicted)	
pKa	9.96 ± 0.10 (Predicted)	
Melting Point	Not available	
Solubility	Not available	

Synthesis and Characterization

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry. While a specific, detailed experimental protocol for the synthesis of **3-(3-Fluorophenyl)pyrrolidine** is not readily available in the public domain, general synthetic strategies for this class of compounds can be adapted.


Potential Synthetic Routes

Several established methods for the synthesis of 3-arylpyrrolidines could be applicable for the preparation of **3-(3-Fluorophenyl)pyrrolidine**. These include:

- 1,3-Dipolar Cycloaddition: This is a powerful method for constructing five-membered heterocyclic rings. The reaction of an azomethine ylide with a substituted styrene, such as 3-fluorostyrene, can yield the desired pyrrolidine core.[3]
- α -Arylation of N-protected Pyrrolidines: Direct arylation of an N-protected pyrrolidine, such as N-Boc-pyrrolidine, at the 3-position with a suitable 3-fluorophenylating agent under palladium catalysis is another viable approach.
- Reduction of a Pyrrolidinone Precursor: The synthesis can also be envisioned through the reduction of a corresponding 3-(3-fluorophenyl)pyrrolidin-2-one or a related unsaturated precursor.

The following diagram illustrates a generalized workflow for a potential synthesis and purification process.

General Synthetic and Purification Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, purification, and analysis of **3-(3-Fluorophenyl)pyrrolidine**.

Analytical Characterization

The structural confirmation and purity assessment of **3-(3-Fluorophenyl)pyrrolidine** would typically involve a combination of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for elucidating the chemical structure, confirming the presence and connectivity of the pyrrolidine and fluorophenyl rings.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound. A reverse-phase HPLC method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile would be a standard approach.[4]

Biological and Pharmacological Context

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3] Derivatives of 3-phenylpyrrolidine have shown a wide range of biological activities, making **3-(3-Fluorophenyl)pyrrolidine** a compound of significant interest for further investigation.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, **3-(3-Fluorophenyl)pyrrolidine** could be explored for its potential in several therapeutic areas:

- Central Nervous System (CNS) Disorders: The 3-phenylpyrrolidine motif is a core component of ligands for various CNS targets, including dopamine and serotonin receptors. For instance, derivatives of 3-(3-hydroxyphenyl)pyrrolidine have been investigated as dopamine D3 receptor ligands.[5]

- Enzyme Inhibition: Pyrrolidine-containing compounds have been developed as inhibitors for a variety of enzymes. For example, certain 3-aryl-pyrrolidinyl-triazines have been identified as inhibitors of inorganic pyrophosphatase.[6]
- Anticancer Activity: The pyrrolidine ring is present in several anticancer agents. Spirooxindole-pyrrolidine derivatives have been explored as MDM2 inhibitors.

Potential Signaling Pathways and Mechanism of Action

While no specific signaling pathways have been elucidated for **3-(3-Fluorophenyl)pyrrolidine**, its structural similarity to known bioactive molecules suggests several potential mechanisms of action that could be investigated.

Potential Biological Investigation Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for investigating the potential biological activity of **3-(3-Fluorophenyl)pyrrolidine**.

Further research, including *in vitro* binding and enzyme assays, followed by cell-based functional studies, would be necessary to determine the specific biological targets and

mechanisms of action of **3-(3-Fluorophenyl)pyrrolidine**. The insights gained from such studies could pave the way for its development as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-[(3-Fluorophenyl)methyl]pyrrolidine | C11H14FN | CID 53409273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-FLUOROPHENYL)PYRROLIDINE | 125067-75-6 [amp.chemicalbook.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 1-((4-(3-Chlorophenyl)-4-piperidyl)carbonyl)pyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 3-(3-Fluorophenyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b044692#physical-and-chemical-properties-of-3-\(3-fluorophenyl-pyrrolidine](https://www.benchchem.com/product/b044692#physical-and-chemical-properties-of-3-(3-fluorophenyl-pyrrolidine)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com